![molecular formula C11H8N2S B2627332 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile CAS No. 133550-04-6](/img/structure/B2627332.png)

2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

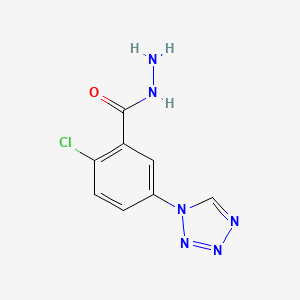

“2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile” is a chemical compound with the formula C11H8N2S . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves a reaction where dichloromethane (10 mL) is taken in a round-bottomed flask, into which 1.0 equivalent (1 mmol) of triethylamine and pyrazolone were poured. The mixture was stirred for 2 min without heating. To this mixture, 1.0 equivalent of corresponding presynthesized benzylidene from malononitrile was added. Then the mixture was agitated for 25-30 min. The reaction was observed by TLC. The desired products appeared as precipitates. The precipitates were washed with water to remove the unreacted pyrazolone to obtain pure products .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear structure formula: CHCC6H5(CN)2CH2S .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 200.26 . Other physical and chemical properties like boiling point, melting point, etc. are not explicitly mentioned in the available resources.

Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Investigations

The study by Karlsen et al. (2002) examined the structural properties of N,N-dialkylaminobenzamides and similarly substituted 2-(phenylmethylene)propanedinitriles. It utilized dynamic 1H NMR spectroscopy and X-ray crystal structures to determine the barriers to rotation around specific bonds, supplemented by quantum chemical calculations. The findings highlighted the influence of steric strain on these barriers, offering insights into the molecular flexibility and potential reactivity of related compounds (Karlsen, Kolsaker, Romming, & Uggerud, 2002).

Synthesis of Substituted Compounds

Teague (2008) reported on the synthesis of heavily substituted 2-aminopyridines, elaborating on the displacement of a methylsulfinyl group as a key step. This research contributes to the methodology for introducing polar substituents into pyridine rings, showcasing the versatility of 2-(1-phenylethylidene)propanedinitriles in chemical synthesis (Teague, 2008).

Nonlinear Optical Materials

Gainsford et al. (2007) explored the geometry and bond-length alternation in nonlinear optical materials, focusing on compounds with structures related to 2-{[4-(Methylsulfanyl)phenyl]methylidene}propanedinitrile. The study provided comparative analysis with related molecules, contributing to understanding the electronic structure and potential optical applications of such compounds (Gainsford, Bhuiyan, & Kay, 2007).

Antibacterial Activity and Bioconversion

Al-Adiwish et al. (2012) synthesized thiophene derivatives via reactions involving 2-[Bis(methylthio)methylene]propanedinitrile, demonstrating the antibacterial activity of the produced compounds. This study adds to the knowledge of functional group transformations and their implications for biological properties (Al-Adiwish, Yaacob, Adan, & Nazlina, 2012).

Photophysical and Photoelectric Properties

Di et al. (2010) focused on the photophysical and photoelectric properties of a compound with a similar donor-acceptor structure to this compound. This research provides valuable data on the material's behavior under light exposure and its potential in photovoltaic applications (Di, Kui‐Wang, Xuesong, Yuan‐Jun, Baowen, & Yi, 2010).

Safety and Hazards

The compound should be handled with care. Some of the precautionary statements include: avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapours/spray, handle under inert gas, protect from moisture, keep container tightly closed, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

Eigenschaften

IUPAC Name |

2-[(4-methylsulfanylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2S/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUZHCIAFDTIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2627251.png)

![3,6-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2627255.png)

![[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]urea](/img/structure/B2627257.png)

![1,3-DIMETHYL-5-{[5-(4-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B2627266.png)

![3-[(4-fluorophenyl)methyl]-8-pentanoyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627269.png)

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]cyclopropanesulfonamide](/img/structure/B2627272.png)